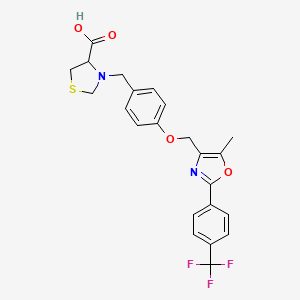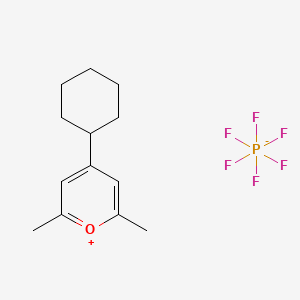
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate is a chemical compound with the molecular formula C12H26BF4P and a molecular weight of 288.11 g/mol . It is classified as an alkyl-phosphine ligand and is primarily used in research settings . This compound is known for its role in various catalytic processes, particularly in the field of organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate typically involves the reaction of 2-buten-1-yl chloride with bis(1,1-dimethylethyl)phosphine in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as dichloromethane or toluene
Base: Triethylamine or sodium hydride
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
化学反应分析
Types of Reactions
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphine ligand is replaced by other nucleophiles.
Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides.
Coordination Reactions: The compound can coordinate with transition metals to form complexes used in catalytic processes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Nucleophiles: Halides, alkoxides
Catalysts: Palladium, platinum, and other transition metals
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes, which are valuable intermediates in organic synthesis and catalysis .
科学研究应用
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate has several scientific research applications:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings).
Biology: Investigated for its potential role in biochemical assays and as a probe for studying phosphine interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用机制
The mechanism of action of 2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers to form active catalytic species. The phosphine ligand donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalytic cycles .
相似化合物的比较
Similar Compounds
Di-tert-butylneopentylphosphine: Similar in structure but with a different alkyl group, used in similar catalytic applications.
Tri-tert-butylphosphine: Another phosphine ligand with three tert-butyl groups, known for its steric bulk and electron-donating properties.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): A palladium complex with similar phosphine ligands, used in cross-coupling reactions.
Uniqueness
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate is unique due to its specific combination of the 2-buten-1-yl group and the bis(1,1-dimethylethyl)phosphine ligand. This combination provides a balance of steric and electronic properties, making it particularly effective in certain catalytic processes where other ligands may not perform as well.
属性
分子式 |
C12H26BF4P |
|---|---|
分子量 |
288.12 g/mol |
IUPAC 名称 |
[(E)-but-2-enyl]-ditert-butylphosphane;hydron;tetrafluoroborate |
InChI |
InChI=1S/C12H25P.BF4/c1-8-9-10-13(11(2,3)4)12(5,6)7;2-1(3,4)5/h8-9H,10H2,1-7H3;/q;-1/p+1/b9-8+; |
InChI 键 |
PKGSKBXNPWWZEC-HRNDJLQDSA-O |
手性 SMILES |
[H+].[B-](F)(F)(F)F.C/C=C/CP(C(C)(C)C)C(C)(C)C |
规范 SMILES |
[H+].[B-](F)(F)(F)F.CC=CCP(C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


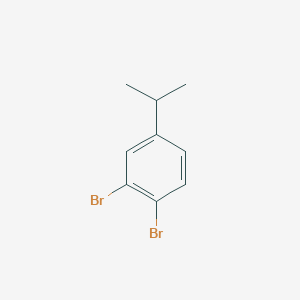
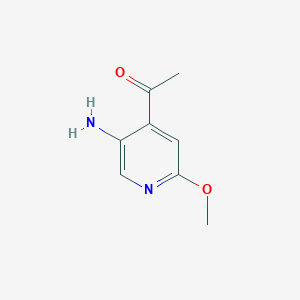
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
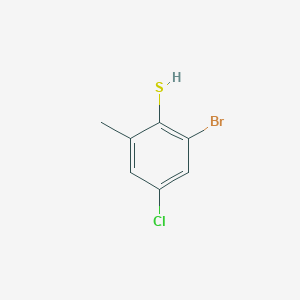



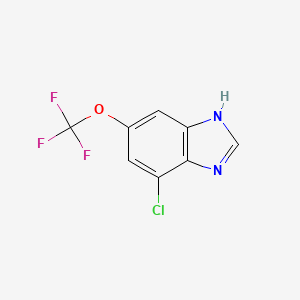
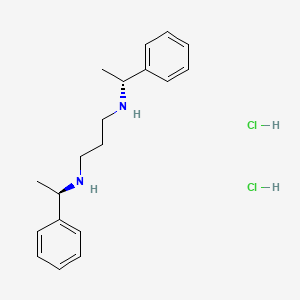
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
